![molecular formula C16H34N4O2 B12443298 N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
N,N'-bis[3-(diethylamino)propyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[3-(diethylamino)propyl]ethanediamide: is an organic compound that belongs to the class of diamines It is characterized by the presence of two diethylamino groups attached to a propyl chain, which is further connected to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[3-(diethylamino)propyl]ethanediamide typically involves the reaction of diethylamine with a suitable precursor, such as 1,3-dibromopropane, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[3-(diethylamino)propyl]ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-bis[3-(diethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[3-(diethylamino)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be employed in the development of novel biomolecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N,N’-bis[3-(diethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: This compound has similar structural features but with dimethylamino groups instead of diethylamino groups.
N,N-Diethyl-1,3-diaminopropane: A simpler analog with only one diethylamino group attached to a propyl chain.
Uniqueness: N,N’-bis[3-(diethylamino)propyl]ethanediamide is unique due to the presence of two diethylamino groups, which can enhance its reactivity and binding affinity compared to similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H34N4O2 |
|---|---|
Molekulargewicht |
314.47 g/mol |
IUPAC-Name |
N,N'-bis[3-(diethylamino)propyl]oxamide |
InChI |
InChI=1S/C16H34N4O2/c1-5-19(6-2)13-9-11-17-15(21)16(22)18-12-10-14-20(7-3)8-4/h5-14H2,1-4H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
XCWYINIJRWCOCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)C(=O)NCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




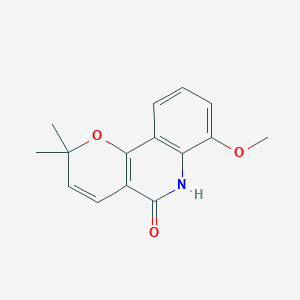

![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)
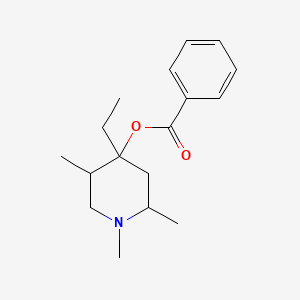
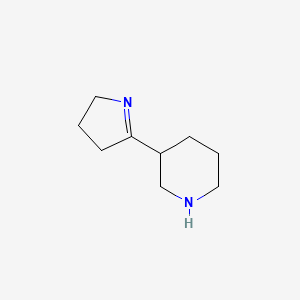
![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)

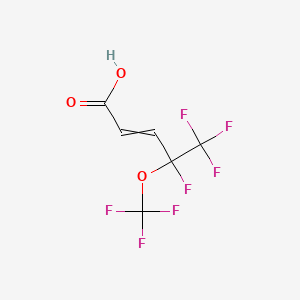
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
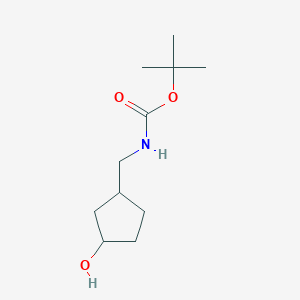
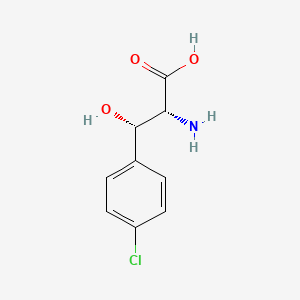
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
